MW and Lipophilicity Increase vs. Unsubstituted Core
1-Methyl-1-azaspiro[4.4]nonan-6-OL possesses a molecular weight of 155.24 g/mol , which is 30.03 g/mol higher than the unsubstituted 1-azaspiro[4.4]nonane (MW 125.21 g/mol) . The additional methyl and hydroxyl groups increase both molecular weight and hydrogen-bonding capacity, while N‑methylation is predicted to enhance lipophilicity compared to the parent amine. This difference alters compound handling, solubility, and pharmacokinetic behavior in biological assays.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 155.24 g/mol |
| Comparator Or Baseline | 1-azaspiro[4.4]nonane: 125.21 g/mol |
| Quantified Difference | +30.03 g/mol |
| Conditions | Calculated from molecular formula |
Why This Matters
The increased molecular weight and altered physicochemical profile directly influence permeability, solubility, and in vivo distribution, making the compound distinct for lead optimization and structure-activity relationship (SAR) studies.
